6-chloro-N-(2,4-dichlorophenethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 6th position of the nicotinamide ring and a 2,4-dichlorophenethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-dichlorophenethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronicotinic acid and 2,4-dichlorophenethylamine.
Activation of Nicotinic Acid: The 6-chloronicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with 2,4-dichlorophenethylamine to form the desired product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenethyl and nicotinamide rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the amide group.
Reduction: Reduced forms of the amide group.
Hydrolysis: 6-chloronicotinic acid and 2,4-dichlorophenethylamine.
Scientific Research Applications
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,4-dichlorophenethyl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The exact pathways depend on the biological context, but common pathways include those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
- 6-chloro-N-(3-methoxyphenyl)nicotinamide
- 6-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide
Uniqueness
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide is unique due to the presence of two chloro groups on the phenethyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.
Properties
Molecular Formula |
C14H11Cl3N2O |
---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
6-chloro-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl3N2O/c15-11-3-1-9(12(16)7-11)5-6-18-14(20)10-2-4-13(17)19-8-10/h1-4,7-8H,5-6H2,(H,18,20) |
InChI Key |
PKNYKRZMPCRCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.